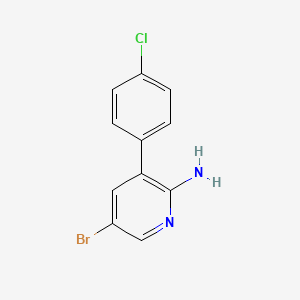

5-Bromo-3-(4-chlorophenyl)pyridin-2-amine

Description

Properties

IUPAC Name |

5-bromo-3-(4-chlorophenyl)pyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8BrClN2/c12-8-5-10(11(14)15-6-8)7-1-3-9(13)4-2-7/h1-6H,(H2,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVTYGTIWCKATFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=C(N=CC(=C2)Br)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8BrClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-3-(4-chlorophenyl)pyridin-2-amine typically involves the Suzuki cross-coupling reaction. This reaction is catalyzed by palladium and involves the coupling of 5-bromo-2-methylpyridin-3-amine with arylboronic acids . The reaction conditions often include the use of a base such as potassium carbonate in a solvent like ethanol or water, under an inert atmosphere of nitrogen or argon.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale Suzuki coupling reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-3-(4-chlorophenyl)pyridin-2-amine undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding N-oxides or reduction to form amines.

Coupling Reactions: It can participate in further coupling reactions to form more complex molecules.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like amines or thiols, and electrophiles like alkyl halides.

Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.

Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while oxidation and reduction reactions can produce N-oxides or amines, respectively.

Scientific Research Applications

Medicinal Chemistry

5-Bromo-3-(4-chlorophenyl)pyridin-2-amine is being investigated for its potential therapeutic applications, particularly in cancer treatment. It acts as an inhibitor of specific kinases involved in cell proliferation, making it a candidate for anticancer drug development.

Case Studies:

- A study demonstrated that this compound inhibits cell proliferation in various cancer cell lines by targeting key kinases, resulting in reduced cell viability and proliferation rates.

Antimicrobial Activity

Preliminary studies indicate that this compound exhibits antimicrobial properties against certain bacterial strains, suggesting its potential as an antimicrobial agent.

Research Findings:

- In vitro tests have shown effectiveness against pathogens such as Escherichia coli, with inhibition values reaching up to 91.95% .

Anti-inflammatory Effects

Research suggests that this compound may modulate inflammatory pathways, which could be beneficial for treating inflammatory diseases.

Synthesis and Derivatives

Recent studies have focused on synthesizing derivatives of pyridine-based compounds, including variations of this compound. Techniques such as palladium-catalyzed cross-coupling reactions have been employed to explore structure-activity relationships (SAR) that can optimize biological activity.

Key Findings:

Mechanism of Action

The mechanism of action of 5-Bromo-3-(4-chlorophenyl)pyridin-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors or enzymes, modulating their activity and leading to biological effects. For example, it may inhibit certain kinases or interact with DNA, affecting cell proliferation and survival .

Comparison with Similar Compounds

Structural and Substituent Analysis

- The 4-chlorophenyl group in the target compound introduces steric bulk and hydrophobicity compared to smaller substituents like ethynyl or methoxy groups .

- Electron-Donating/Withdrawing Groups : Substituents like morpholine (electron-rich) or trifluoromethyl (electron-poor) alter electronic density on the pyridine ring, influencing reactivity and interaction with enzymes or receptors .

- Synthetic Accessibility: Ethynyl-linked analogs (e.g., 14b, 14e, 27) are synthesized via Sonogashira coupling with yields >80%, whereas N-substituted derivatives (e.g., N-(3,4-dimethoxybenzyl)) require reductive amination .

Physicochemical Properties

- Melting Points : Ethynyl derivatives (e.g., 14b) exhibit lower melting points (115–118°C) compared to crystalline N-substituted analogs, which form hydrogen-bonded dimers .

- Lipophilicity : The trifluoromethyl group in 5-Bromo-3-(trifluoromethyl)pyridin-2-amine increases LogP significantly, suggesting enhanced membrane permeability over the 4-chlorophenyl variant .

Biological Activity

5-Bromo-3-(4-chlorophenyl)pyridin-2-amine is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and comparative analyses.

Chemical Structure and Properties

- Chemical Formula: C10H8BrClN

- CAS Number: 1811510-59-4

The compound features a bromine atom at the 5-position and a chlorophenyl group at the 3-position of the pyridine ring. These substituents are critical for its biological activity, influencing its interaction with various molecular targets.

The biological activity of this compound is primarily attributed to its interactions with specific enzymes and receptors. The presence of halogen atoms enhances the compound's binding affinity and specificity, which may lead to modulation of various biochemical pathways.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

- Antimicrobial Activity: Preliminary studies suggest efficacy against specific bacterial strains, indicating potential as an antimicrobial agent.

- Anticancer Properties: Investigations have focused on its ability to inhibit tumor growth by targeting key kinases involved in cell cycle regulation. In vitro studies revealed IC50 values in the low micromolar range, demonstrating significant anticancer potential.

- Anti-inflammatory Effects: The compound may reduce inflammation through modulation of inflammatory pathways, which could be beneficial in treating inflammatory diseases.

Case Studies

Anticancer Mechanism:

A study demonstrated that this compound inhibits cell proliferation in various cancer cell lines. It was shown to target specific kinases, leading to reduced cell viability and proliferation rates.

Enzyme Inhibition:

Research highlighted the compound's ability to inhibit enzymes related to metabolic pathways, which is crucial for cancer progression. This inhibition alters cellular metabolism, potentially leading to decreased tumor growth.

Comparative Analysis

A comparison of this compound with similar compounds reveals distinct differences in biological activity:

| Compound Name | Structure Differences | Biological Activity |

|---|---|---|

| 5-Bromo-2-(4-chlorophenyl)pyridine | Different position of bromine | Varies in anticancer potency |

| 5-Chloro-3-(4-bromophenyl)pyridin-2-amine | Chlorine instead of bromine | Altered receptor binding affinity |

| 5-Iodo-3-(4-chlorophenyl)pyridin-2-amine | Iodine instead of bromine | Potentially enhanced antimicrobial activity |

Research Findings

Recent studies have focused on synthesizing derivatives of pyridine-based compounds, including variations of this compound. These studies employ methods such as palladium-catalyzed cross-coupling reactions to explore structure-activity relationships (SAR) that can optimize biological activity.

Key Findings:

- Synthesis Efficiency: The synthesis of novel derivatives has been achieved with moderate to good yields, enhancing the library of compounds available for biological testing.

- In Vitro Activity: Several derivatives have shown improved biological activities compared to the parent compound, indicating that structural modifications can significantly influence efficacy.

Q & A

Q. What synthetic methodologies are effective for preparing 5-Bromo-3-(4-chlorophenyl)pyridin-2-amine?

- Methodological Answer : A reductive amination approach is commonly employed. For example, reacting 5-bromopyridin-2-amine with a substituted benzaldehyde (e.g., 4-chlorobenzaldehyde) in methanol under reflux, followed by reduction with sodium cyanoborohydride, yields the target compound. Purification via recrystallization (e.g., ethanol) is recommended to isolate high-purity crystals .

- Key Considerations :

- Optimize reaction time (3–5 hours) and stoichiometry (1:1 amine:aldehyde) to minimize side products.

- Monitor reaction progress using TLC or HPLC.

Q. How can spectroscopic techniques characterize substituent effects in this compound?

- Methodological Answer :

- NMR : Analyze - and -NMR to confirm substitution patterns. For example, the aromatic proton adjacent to the bromo group typically shows downfield shifts (~δ 8.2–8.5 ppm).

- X-ray Crystallography : Resolve crystal structures to validate bond angles and substituent positions. Intermolecular hydrogen bonds (e.g., N–H···N) stabilize the lattice and influence reactivity .

Q. What safety protocols are critical during synthesis and handling?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and eye protection.

- Ventilation : Conduct reactions in fume hoods to mitigate inhalation risks from brominated intermediates.

- Waste Disposal : Halogenated byproducts require segregation and disposal as hazardous waste.

Advanced Research Questions

Q. How can computational modeling (DFT) predict electronic properties influenced by bromo and chloro substituents?

- Methodological Answer : Use density functional theory (DFT) to calculate electron density distributions and local kinetic energy densities. The Colle-Salvetti correlation-energy formula, adapted for halogenated systems, predicts stabilization effects from bromine (electron-withdrawing) and chlorine (resonance effects) .

- Case Study : Compare HOMO-LUMO gaps of this compound with non-halogenated analogs to assess reactivity trends.

Q. How to resolve crystallographic data discrepancies in structural refinement?

- Methodological Answer :

- Software : Use SHELXL for refinement. Input initial coordinates from X-ray data, and apply restraints for thermal parameters of halogens (Br, Cl) due to their high electron density.

- Hydrogen Bonding : Identify intermolecular interactions (e.g., N–H···N) to resolve packing ambiguities. For example, centrosymmetric dimers formed via hydrogen bonds may require symmetry corrections .

- Troubleshooting :

If residual electron density peaks persist, re-examine disorder models for the 4-chlorophenyl group.

- Troubleshooting :

Q. What strategies mitigate side reactions during functionalization of the pyridine core?

- Methodological Answer :

- Protecting Groups : Temporarily protect the amine group (e.g., with Boc) before bromination or cross-coupling reactions to prevent unwanted nucleophilic attacks.

- Catalytic Systems : Use Pd-catalyzed Buchwald-Hartwig amination for selective arylations, avoiding halogen displacement .

- Case Study :

Analogous compounds like (R)-5-bromo-3-(1-(2,6-dichloro-3-fluorophenyl)ethoxy)pyridin-2-amine show improved yields when reaction temperatures are kept below 80°C to prevent decomposition .

- Case Study :

Q. How do intermolecular interactions influence solubility and crystallinity?

- Methodological Answer :

- Hydrogen Bonding : Strong N–H···N bonds reduce solubility in non-polar solvents but enhance crystal stability.

- π-π Stacking : The 4-chlorophenyl group engages in edge-to-face interactions with the pyridine ring, affecting crystal morphology. Solvent screening (e.g., ethanol/water mixtures) optimizes crystallization .

- Data Table :

| Solvent System | Crystallinity (%) | Solubility (mg/mL) |

|---|---|---|

| Ethanol | 95 | 10.2 |

| Acetonitrile | 80 | 5.6 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.